molecular formula C13H17NO2 B13159750 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine

Cat. No.: B13159750
M. Wt: 219.28 g/mol
InChI Key: RNMRBEIQJISETM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine is an organic compound that belongs to the class of benzodioxins. This compound is characterized by a benzodioxin ring fused with a cyclopentane ring, which is further substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile. This intermediate is then subjected to alkaline hydrolysis to yield the corresponding carboxylic acid. The carboxylic acid is subsequently converted to the carbonyl chloride, which reacts with N,N-dialkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine

InChI

InChI=1S/C13H17NO2/c14-13(5-1-2-6-13)10-3-4-11-12(9-10)16-8-7-15-11/h3-4,9H,1-2,5-8,14H2

InChI Key

RNMRBEIQJISETM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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